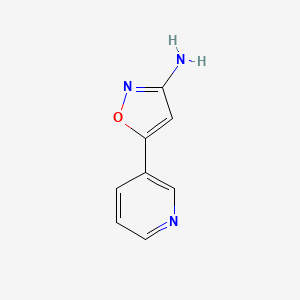

5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Description

Significance of Heterocyclic Ring Systems in Pharmaceutical Research

Heterocyclic compounds are a cornerstone of pharmaceutical chemistry, distinguished by their cyclic structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. rroij.comreachemchemicals.com This structural feature imparts unique physicochemical properties that are crucial for drug design and development. openaccessjournals.com The presence of heteroatoms allows for a wide range of chemical functionalities, enabling these compounds to interact with biological targets with high specificity and affinity. reachemchemicals.com

A significant number of FDA-approved drugs feature heterocyclic rings as their core structure, highlighting their importance in treating a wide array of diseases. openaccessjournals.comijsrtjournal.com These rings are integral to the structure of many biomolecules, including DNA, RNA, vitamins, and hormones. ijsrtjournal.com The versatility of heterocyclic scaffolds allows medicinal chemists to fine-tune molecular properties to enhance efficacy, improve safety profiles, and overcome drug resistance. rroij.com

Overview of 1,2-Oxazole Derivatives in Chemical Biology

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing a nitrogen and an oxygen atom in adjacent positions. chemenu.com This scaffold is a key component in a variety of synthetic products and is a pharmacophore in numerous biologically active compounds and drugs. chemenu.com 1,2-Oxazole derivatives are known to engage with enzymes and receptors through various non-covalent interactions, such as hydrogen bonding. researchgate.net

The isoxazole ring is found in a range of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net Its utility in medicinal chemistry is demonstrated by its presence in both naturally occurring neuroactive compounds and synthetic drugs. nih.gov The development of synthetic routes to create functionalized 1,2-oxazole derivatives is an active area of research, aiming to produce novel building blocks for drug discovery. nih.gov

Role of Pyridine (B92270) Substructures in Bioactive Molecules

Pyridine, a six-membered heterocyclic compound with one nitrogen atom, is one of the most prevalent heterocyclic motifs in approved pharmaceuticals. chemenu.comnih.gov Structurally related to benzene, the nitrogen atom in the pyridine ring alters the molecule's properties, often improving aqueous solubility, metabolic stability, and the capacity for hydrogen bonding. nih.gov

The pyridine ring is a key structural component in a wide range of bioactive molecules with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents. nih.govnih.gov Its ability to act as a base and a nucleophile makes it a versatile component in organic synthesis and a valuable ligand in coordination chemistry for catalytic processes. youtube.com The functionalization of the pyridine ring is a key strategy in pesticide and drug design to enhance biological activity. researchgate.net

Contextualization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine as a Hybrid Heterocyclic Scaffold

The compound this compound is a hybrid molecule that incorporates both a pyridine ring and a 1,2-oxazole ring. This combination of two pharmacologically significant heterocycles suggests its potential as a scaffold for the development of new bioactive agents. The pyridine moiety is linked at its 3-position to the 5-position of the 1,2-oxazole ring, which also bears an amine group at the 3-position.

The synthesis of related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has been explored for antibacterial applications. nih.gov Similarly, other hybrid molecules containing a pyridine ring linked to a different five-membered heterocycle, like 1,3,4-oxadiazole, have also been synthesized and investigated for their antibacterial properties. researchgate.net The strategic combination of these two established heterocyclic systems in this compound provides a framework for further investigation into its chemical properties and potential biological activities.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVXFFHTZIGRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Pyridin 3 Yl 1,2 Oxazol 3 Amine

Established Synthetic Routes to 1,2-Oxazole Derivatives

The construction of the 1,2-oxazole ring is a fundamental step in the synthesis of 5-(pyridin-3-yl)-1,2-oxazol-3-amine. Various cyclization reactions have been developed to form this heterocyclic system, often providing a versatile platform for further functionalization.

Cyclization Reactions for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring can be achieved through several established cyclization strategies. One of the most common and powerful methods is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov Another primary pathway involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov

More recent and metal-free approaches include the (diacetoxyiodo)benzene (B116549) (PIDA)-promoted cyclization of N-propargylamides, which proceeds via a 5-exo-dig intramolecular iodooxygenation to yield oxazoline (B21484) intermediates that can be further converted to oxazoles. rsc.org Additionally, copper iodide has been shown to catalyze the conjugate addition of various nucleophiles to isocyano enones, leading to a cyclization cascade that affords substituted oxazoles. acs.org Tandem reactions, such as the Zn(OTf)2-catalyzed cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols, also provide an efficient route to oxazole (B20620) derivatives. acs.org

The choice of synthetic route often depends on the desired substitution pattern of the final 1,2-oxazole product. For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of two possible regioisomeric 1,2-oxazoles, and the specific outcome can be directed by the reaction conditions and the nature of the substrates. nih.gov

Strategies for Introducing the Pyridine (B92270) Moiety

The introduction of the pyridine ring onto the 1,2-oxazole core is a critical step in the synthesis of the target compound. Several strategies can be employed, often involving the use of a pyridine-containing building block in the initial cyclization reaction or the subsequent modification of a pre-formed oxazole ring.

One common approach is to start with a pyridine-derived precursor. For example, a pyridinyl-substituted β-diketone could be reacted with hydroxylamine to form the 5-(pyridin-3-yl)-1,2-oxazole ring directly. Alternatively, a pyridine-containing alkyne could undergo a 1,3-dipolar cycloaddition with a nitrile oxide.

Another strategy involves the post-cyclization modification of the 1,2-oxazole ring. Cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to attach a pyridine ring to a halogenated or otherwise activated 1,2-oxazole. For instance, a 5-halo-1,2-oxazole could be coupled with a pyridineboronic acid or a pyridinylstannane in the presence of a palladium catalyst. The Hantzsch reaction is a well-known method for synthesizing pyridine rings, though it has limitations regarding the functionality at the 3 and 5 positions. nih.gov More contemporary methods include multicomponent condensation reactions, cycloadditions, and the electrocyclization of azatrienes. nih.govresearchgate.net

Synthetic Approaches to Amination at the 3-Position of the 1,2-Oxazole Ring

The introduction of an amino group at the 3-position of the 1,2-oxazole ring is the final key transformation to yield this compound. This can be achieved through various synthetic methods.

One approach involves the use of a precursor that already contains a nitrogen functionality that can be converted to an amine. For example, a 3-nitro-1,2-oxazole derivative can be reduced to the corresponding 3-amino-1,2-oxazole. Another method is the direct amination of a suitable 1,2-oxazole precursor. For instance, a 3-halo-1,2-oxazole could undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

A patent describes a method for producing 3-amino-5-methylisoxazole (B124983) by reacting a nitrile compound with hydroxyurea (B1673989) in an alkaline medium. google.com Another patent discloses a three-step synthesis starting from ethyl acetate (B1210297) and acetonitrile (B52724) to form acetyl acetonitrile, which is then converted to a hydrazone and subsequently cyclized with hydroxylamine to yield 3-amino-5-methylisoxazole. google.com While these examples are for a different substituted isoxazole (B147169), the principles can be adapted for the synthesis of this compound. The amination of benzoxazoles has been achieved using 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate (B81430) as an oxidant, a method that could potentially be applied to 1,2-oxazoles. nih.gov

Design and Synthesis of Analogs and Derivatives of this compound

The modification of the core structure of this compound allows for the exploration of structure-activity relationships and the optimization of its properties for various applications.

Modifications on the Pyridine Ring

The pyridine ring offers a versatile handle for chemical modification, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.

The introduction of halogen atoms, such as fluorine and bromine, onto the pyridine ring can significantly impact the biological activity and physicochemical properties of the parent compound. Halogenation can alter factors like lipophilicity, metabolic stability, and binding interactions with biological targets.

For instance, a study on pyridine derivatives utilized a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids to generate a library of novel compounds. mdpi.com This demonstrates a viable strategy for introducing aryl groups onto a brominated pyridine core. The synthesis of fluorinated quinoline (B57606) and pyridopyrimidinone derivatives has been achieved through a tandem chlorination-cyclization process using 2-fluoromalonic acid, followed by functionalization via Suzuki cross-coupling or SNAr reactions. researchgate.net These methodologies could potentially be adapted to introduce fluorine and other substituents onto the pyridine ring of this compound.

Table 1: Examples of Halogenated Pyridine Derivatives and their Synthetic Approaches

| Compound | Synthetic Approach | Key Reagents | Reference |

| 5-Aryl-2-methylpyridin-3-amine | Suzuki cross-coupling | 5-bromo-2-methylpyridin-3-amine, arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | mdpi.com |

| Chlorinated fluoro-pyridopyrimidinone derivatives | Tandem chlorination-cyclization | 2-Fluoromalonic acid, 2-aminoazines, phosphoryl chloride | researchgate.net |

Alkyl and Aryl Substitutions on the Pyridine Moiety

The pyridine ring within the this compound structure serves as a key site for chemical modification, allowing for the introduction of various alkyl and aryl groups. These substitutions can significantly alter the molecule's steric and electronic properties. Pyridine and its derivatives are prevalent heterocyclic building blocks in numerous marketed drug molecules. chemenu.com

A straightforward example of alkyl substitution is the synthesis of 5-(5-methylpyridin-3-yl)-1,2-oxazol-3-amine. uni.lu This modification introduces a methyl group at the 5-position of the pyridine ring. Such substitutions are typically achieved by starting with an appropriately substituted pyridine precursor before the formation of the oxazole ring. The strategic placement of these groups is crucial for modulating the compound's interactions with biological targets.

Table 1: Comparison of Parent Compound and Alkyl-Substituted Derivative

| Feature | This compound | 5-(5-methylpyridin-3-yl)-1,2-oxazol-3-amine uni.lu |

| Structure | Pyridine ring is unsubstituted | Pyridine ring has a methyl group at C5 |

| Molecular Formula | C₈H₇N₃O | C₉H₉N₃O |

| Molecular Weight | 161.16 g/mol | 175.19 g/mol |

Modifications on the 1,2-Oxazole Ring

Substitutions at the 4-Position of the Oxazole Ring (e.g., methyl derivatives)

The 4-position of the 1,2-oxazole ring is another key site for derivatization. Research has demonstrated the synthesis of regioisomeric 1,2-oxazole derivatives through the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to create a β-enamino ketoester intermediate. nih.gov This intermediate can then undergo a cycloaddition reaction with hydroxylamine to form the substituted 1,2-oxazole. nih.gov

This methodology has been successfully applied to construct 5-substituted-1,2-oxazoles with a carboxylate group at the 4-position, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov This approach allows for the introduction of various functionalities, like esters, which can serve as handles for further chemical transformations.

Chemical Transformations of the 3-Amino Group

The 3-amino group on the oxazole ring is a versatile functional group that readily participates in various chemical reactions. It primarily acts as a nucleophilic center, enabling a wide range of derivatizations. researchgate.net

Common transformations include:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This is a standard method for introducing diverse side chains.

Condensation: It can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or participate in more complex condensation reactions leading to new heterocyclic systems. researchgate.net

Cyclization: The amino group can be a key component in intramolecular or intermolecular cyclization reactions to build fused or spiro-heterocyclic systems. For instance, substituted 3-aminoisoxazol-5(2H)-ones can undergo base-induced rearrangements to form imidazo[1,2-a]pyridines and indoles. nih.gov

These transformations highlight the utility of the 3-amino group as a synthetic handle for creating a library of derivatives with varied structural features.

Multi-component Reactions and Combinatorial Approaches in Oxazole Synthesis

Modern synthetic strategies increasingly rely on multi-component reactions (MCRs) and combinatorial chemistry to efficiently generate libraries of complex molecules. MCRs, where three or more reactants combine in a single step, offer significant advantages over traditional multi-step synthesis in terms of efficiency and atom economy. rug.nl The Ugi and Passerini reactions are classic examples of MCRs used to build complex molecular scaffolds. rug.nl Such approaches have been applied to the synthesis of isoxazol-5(4H)-one derivatives, which are structurally related to the title compound. rsc.org

Combinatorial synthesis, often performed in parallel using either solid-phase or solution-phase techniques, enables the rapid creation of a large number of structurally diverse compounds. nih.govacs.orgresearchgate.net This methodology has been used to generate libraries of oxazole-containing bis-heterocycles. nih.govacs.orgresearchgate.net By systematically varying the building blocks, chemists can explore a wide chemical space to identify compounds with desired properties. This approach is particularly valuable in drug discovery for generating diverse libraries for high-throughput screening. acs.org

General Characterization Techniques for Novel this compound Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies heavily on a suite of analytical techniques, with spectroscopic methods being of primary importance.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of novel derivatives.

¹H NMR: Provides information on the number and connectivity of protons. Protons on the pyridine and oxazole rings exhibit characteristic chemical shifts. For example, in related 2-(nitropyridin-2-yl)-isoxazolone structures, pyridine protons appear in the aromatic region, while specific signals can confirm substitutions. researchgate.net

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbons in the heterocyclic rings are sensitive to the electronic environment, making ¹³C NMR useful for confirming the position of substituents. researchgate.netresearchgate.net

Table 2: Representative Spectroscopic Data for Related Isoxazole Structures

| Data Type | Nucleus/Group | Typical Chemical Shift / Frequency | Reference |

| ¹H NMR | Pyridine-H | δ = 7.4-8.5 ppm | researchgate.net |

| NH₂ | δ = variable (broad singlet) | researchgate.net | |

| ¹³C NMR | Pyridine-C | δ = 121-150 ppm | researchgate.net |

| Oxazole-C | δ = 95-170 ppm | researchgate.net | |

| IR | N-H stretch (amino) | ν = 3100-3400 cm⁻¹ | researchgate.net |

| C=O stretch (amide) | ν = 1660-1700 cm⁻¹ | researchgate.net | |

| C=N stretch (ring) | ν = 1600-1615 cm⁻¹ | researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of a this compound derivative would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amino group typically appear as one or two bands in the 3100-3400 cm⁻¹ region. researchgate.net The C=N stretching of the pyridine and oxazole rings would be observed in the 1615-1600 cm⁻¹ range. researchgate.net Transformations of the amino group, such as acylation to an amide, would introduce a strong carbonyl (C=O) stretching band around 1660-1700 cm⁻¹. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of newly synthesized compounds. It provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight. The elemental composition of the compound is C8H7N3O, which corresponds to a monoisotopic mass of 161.0589 g/mol . The observation of a protonated molecular ion [M+H]+ at m/z 162.0667 in an ESI-MS spectrum would be a strong indicator of the successful synthesis of the target compound.

The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment provides further structural confirmation. While the specific fragmentation of this compound is not detailed in the available literature, a predicted fragmentation pattern can be proposed based on the known fragmentation of similar heterocyclic structures. The isoxazole ring is known to be susceptible to cleavage under mass spectrometric conditions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]+ | 162.0667 | Protonated molecular ion |

| [M-NH2]+ | 146.0558 | Loss of the amino group |

| [Pyridine-C≡N]+ | 104.0371 | Cleavage of the isoxazole ring |

| [Pyridine]+ | 78.0344 | Pyridine ring fragment |

The fragmentation would likely involve the initial loss of the amino group, followed by the cleavage of the isoxazole ring, leading to the formation of characteristic pyridine-containing fragments. The observation of these specific fragment ions in the MS/MS spectrum would provide strong evidence for the proposed structure of this compound. This type of detailed mass spectrometric analysis is crucial for the unambiguous identification of novel chemical entities. semanticscholar.orgresearchgate.net

Chemical Reactivity and Transformations of the 5 Pyridin 3 Yl 1,2 Oxazol 3 Amine Scaffold

Electrophilic and Nucleophilic Reaction Sites on the 1,2-Oxazole Ring

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its aromaticity is weaker than that of benzene, rendering it susceptible to specific chemical transformations. The reactivity of the isoxazole ring is influenced by the electronegativity of the heteroatoms and the presence of substituents.

Electrophilic Substitution: Generally, electrophilic substitution on the isoxazole ring is not facile. pharmaguideline.com The ring is considered electron-deficient, and harsh reaction conditions are often required. When an electron-donating group is present, electrophilic attack is directed primarily to the C4 position. tandfonline.com In the case of 5-(pyridin-3-yl)-1,2-oxazol-3-amine, the 3-amino group is a strong activating group, which would be expected to direct electrophiles to the C4 position.

Nucleophilic Substitution: Nucleophilic attack on the isoxazole ring is more common, particularly when a good leaving group is present. The C3 and C5 positions are the most susceptible to nucleophilic attack due to the influence of the adjacent heteroatoms. Halogenated isoxazoles, for instance, readily undergo nucleophilic substitution. tandfonline.com While the parent this compound does not have a leaving group on the isoxazole ring, this reactivity pattern is important for synthetic strategies involving isoxazole precursors.

Ring Cleavage: A characteristic reaction of the isoxazole ring is its propensity to undergo cleavage of the weak N-O bond under various conditions, including reduction or treatment with base. nih.gov This reactivity provides a pathway to synthesize other acyclic or heterocyclic structures.

Reactivity of the Pyridine (B92270) Nitrogen Atom and its Influence on the Ring System

The pyridine ring is a six-membered aromatic heterocycle containing a single nitrogen atom. The nitrogen atom significantly influences the reactivity of the ring.

Basicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. chemenu.com It can be protonated by acids to form pyridinium (B92312) salts. pharmaguideline.com The basicity of the pyridine nitrogen in this compound can be influenced by the electronic effects of the attached isoxazole ring. Pyridine itself is a weakly alkaline, water-miscible liquid. chemenu.com

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. pearson.com The nitrogen atom deactivates the ring towards electrophilic attack. When such reactions do occur, substitution is favored at the C3 (or β) position. In this compound, the isoxazole substituent is at the C3 position, and its electronic properties will further modulate the reactivity of the remaining positions on the pyridine ring.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, especially at the C2 (α) and C4 (γ) positions, particularly when a leaving group is present. The nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex).

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. scripps.edu This transformation alters the electronic properties of the ring, making it more reactive towards both electrophiles and nucleophiles. scripps.edu

Chemical Modifications Involving the 3-Amino Group

The 3-amino group on the isoxazole ring is a key functional handle for introducing structural diversity. Its nucleophilic character allows for a variety of chemical transformations.

Acylation and Sulfonylation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the properties of the parent molecule.

Alkylation: The amino group can undergo alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination is a common method for introducing alkyl groups.

Diazotization: Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid. These intermediates are highly versatile and can be used to introduce a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines. For instance, 5-amino-3-methylisoxazole (B44965) is known to react with α,β-unsaturated ketones to form isoxazolo[5,4-b]pyridines. lookchem.com

Investigating Cycloaddition and Condensation Reactions of Related Isoxazole Systems

While specific cycloaddition and condensation reactions for this compound are not extensively detailed in the provided context, the reactivity of related isoxazole systems provides valuable insights.

1,3-Dipolar Cycloaddition: The most common method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.govcore.ac.uk This reaction is highly versatile and allows for the introduction of various substituents at the C3 and C5 positions of the isoxazole ring. The synthesis of 3,5-disubstituted isoxazoles can be achieved with complete regioselectivity. rsc.org

Diels-Alder Reactions: Isoxazoles can participate as dienes in inverse-electron-demand Diels-Alder reactions with electron-rich olefins to form pyridines. rsc.org This transformation involves a [4+2] cycloaddition followed by ring opening and elimination.

Condensation Reactions: As mentioned, amino-substituted isoxazoles can undergo condensation reactions. For example, the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine (B1172632) hydrochloride yields 5-amino-3-methylisoxazole. nih.gov Furthermore, the condensation of primary activated nitro compounds with alkenes can lead to isoxazolines, and with alkynes to isoxazoles. nih.gov The condensation of α-nitroketones with various dipolarophiles is another route to isoxazolines and isoxazoles. nih.gov

Structure Activity Relationship Sar Studies of 5 Pyridin 3 Yl 1,2 Oxazol 3 Amine and Its Derivatives

Importance of the Pyridine-3-yl Moiety for Biological Activity

The pyridine (B92270) ring, a heterocyclic aromatic compound, is a fundamental component in numerous pharmaceuticals due to its ability to engage in various biological interactions. nih.gov Its presence in a molecule can significantly influence pharmacokinetic properties and binding affinity to target proteins. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand to its biological target. nih.gov The position of the nitrogen atom within the ring is crucial. In the case of the 3-pyridyl isomer, the nitrogen's location provides a specific vector for hydrogen bonding that may be optimal for fitting into the active site of a particular enzyme or receptor.

Research on various pyridine-containing compounds has demonstrated that this moiety is integral to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov For instance, studies on pyrazolo[1,5-a]pyrimidin-7-amines showed that derivatives with a pyridin-2-ylmethylamine group were active against Mycobacterium tuberculosis. mdpi.com While direct modification of the pyridine ring in 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is not extensively documented in the provided context, the established importance of the pyridine scaffold in medicinal chemistry underscores its likely critical role in the biological profile of this compound. nih.gov

Role of the 1,2-Oxazole Ring System in Ligand-Target Interactions

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle that is a common feature in many biologically active compounds. nih.govsymc.edu.cn Its structural and electronic properties allow it to participate in a variety of non-covalent interactions, which are essential for molecular recognition at the target site. rsc.org

Key features of the isoxazole ring that contribute to its role in ligand-target interactions include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. symc.edu.cnrsc.org This is exemplified in the antipsychotic agent iloperidone, where the oxygen atom of the isoxazole ring forms a hydrogen bond with a serine residue in the D2 receptor. rsc.org

Dipole-Dipole Interactions: The heteroatoms in the isoxazole ring create a dipole moment, which can lead to favorable interactions with polar regions of a protein's binding pocket.

π-π Stacking: The aromatic nature of the isoxazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. symc.edu.cn

Hydrophobic Interactions: The carbon atoms of the ring can participate in hydrophobic interactions with nonpolar residues of the target.

The isoxazole ring also serves as a bioisostere for other chemical groups, meaning it can replace other functionalities without a significant loss of biological activity, and can sometimes improve pharmacokinetic properties. symc.edu.cn Its relative stability and defined geometry make it a reliable scaffold in drug design. researchgate.net

Impact of Substituents on the 3-Amino Group on Biological Potency and Selectivity

The 3-amino group on the isoxazole ring is a critical site for modification to modulate the biological activity of this compound derivatives. The nature of the substituent on this amino group can profoundly affect the compound's potency and selectivity for its biological target.

Studies on related heterocyclic scaffolds highlight the importance of the amino group and its substituents. For example, in a series of pyrazolo[4,3-c]pyridines, converting a hydroxyl group to a primary amine resulted in a significant increase in inhibitory activity against the target protein. acs.org Further modifications to secondary and tertiary amines were also well-tolerated, indicating that this position is amenable to substitution. acs.org

In another study on imidazo[1,2-a]pyridines, functionalization of the 3-amino group was key to developing potent inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.gov Similarly, for antimalarial 3,5-diarylaminopyridines, substitutions on the 2-amino group were explored, although in this case, many changes led to a loss of activity, demonstrating that the requirements for substitution are highly specific to the scaffold and its target. nih.gov

The table below illustrates hypothetical SAR data for the 3-amino group, based on common findings in medicinal chemistry, where "R" represents different substituents.

Table 1: Hypothetical SAR of 3-Amino Group Substituents

| Substituent (R) | Potency (IC₅₀, nM) | Selectivity | Rationale |

|---|---|---|---|

| -H | 500 | Low | Unsubstituted amine may have lower binding affinity. |

| -CH₃ | 250 | Moderate | Small alkyl group may improve hydrophobic interactions. |

| -C(O)CH₃ (Acetyl) | 100 | High | Amide bond can form additional hydrogen bonds and increase metabolic stability. |

| -SO₂Ph (Benzenesulfonyl) | 750 | Low | Bulky group may cause steric hindrance in the binding pocket. |

Conformational Analysis and its Correlation with SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. The relative orientation of the pyridine and isoxazole rings in this compound dictates how the molecule presents its key interacting groups to the binding site of a target protein.

The bond connecting the pyridine and isoxazole rings allows for rotation, leading to different conformations. The energetically preferred conformation is the one that will be most populated in solution and is often the one responsible for biological activity. Computational modeling and techniques like NMR spectroscopy can be used to determine the preferred conformation. rsc.org

For example, the orexin (B13118510) receptor antagonist suvorexant was found to bind in a "horseshoe shape," a conformation that was predicted by NMR studies. rsc.org This highlights the importance of a molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site.

Pharmacological and Biological Activities of 5 Pyridin 3 Yl 1,2 Oxazol 3 Amine

Immunomodulatory and Immunosuppressive Properties of Isoxazole (B147169) Derivatives

Isoxazole derivatives have demonstrated a remarkable spectrum of immunomodulatory effects, ranging from immunosuppressive to immunostimulatory, depending on their specific structural modifications. nih.gov These compounds can influence both humoral and cellular immune responses, highlighting their potential as therapeutic agents for various immunological disorders. nih.govmdpi.com

The regulation of cytokine production is a key mechanism through which isoxazole derivatives exert their immunomodulatory effects. Cytokines are signaling proteins that mediate inflammatory and immune responses.

Certain isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines. For example, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were evaluated for their effects on human peripheral blood mononuclear cells (PBMCs). nih.gov One derivative, 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (compound MM3), was found to decrease the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in human blood cell cultures. nih.gov Similarly, ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (compound MZO-2) showed a weak ability to suppress LPS-induced TNF-α production. nih.gov Another compound, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (compound MO5), also inhibited LPS-induced TNF-α production in human whole blood cultures. nih.gov

Conversely, some derivatives can stimulate cytokine production. One study found that a specific derivative increased the production of Interleukin-1 beta (IL-1β) that was elicited by LPS in peritoneal cell cultures. nih.gov The differential effects, whether stimulatory or inhibitory, are highly dependent on the character and location of substituents on the molecule. nih.gov

Table 1: Effect of Isoxazole Derivatives on Cytokine Production

| Compound/Derivative | Model System | Effect on Cytokine Production |

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human blood cell culture | Decreased LPS-induced TNF-α production. nih.gov |

| Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (MZO-2) | Whole blood cell cultures | Weak suppression of LPS-induced TNF-α. nih.gov |

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | Human whole blood culture | Inhibited LPS-induced TNF-α production. nih.gov |

| An isoxazole derivative | Peritoneal cell culture | Increased LPS-elicited IL-1β production. nih.gov |

The proliferation and differentiation of lymphocytes are central to the adaptive immune response. Several isoxazole derivatives have been found to modulate these processes.

Many derivatives exhibit immunosuppressive effects by inhibiting lymphocyte proliferation. A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were shown to inhibit the phytohemagglutinin (PHA)-induced proliferation of PBMCs to varying degrees. nih.gov The derivative MM3, for instance, lowered the PHA-induced proliferation of PBMCs. nih.gov Similarly, compound MZO-2 and compound MO5 demonstrated dose-dependent suppression of PHA-induced PBMC proliferation. nih.govnih.gov Studies on other isoxazole lead structures have also revealed strong immunosuppressive activities in the proliferative response of lymphocytes. nih.govmdpi.com

In contrast, some isoxazoles can act as immunostimulants. One compound was found to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes. nih.gov Another derivative, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (compound M4), stimulated the PHA-induced proliferation of human PBMCs. nih.govmdpi.com These opposing functions, often resulting from minor structural changes, underscore the complexity of isoxazole pharmacology. nih.gov

In animal models, isoxazole derivatives have also shown significant activity. One derivative, referred to as RM33, effectively suppressed both humoral and cellular responses in mice. nih.gov Another compound, MZO-2, moderately suppressed the induction phase of delayed-type hypersensitivity (DTH) to ovalbumin and was highly effective in reducing ear edema in a mouse model of contact sensitivity, comparable to the reference drug tacrolimus. nih.gov

Anti-Cancer and Antiproliferative Potential

The structural motifs present in 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, namely the pyridine (B92270) and isoxazole rings, are features of many compounds investigated for their anti-cancer properties. evitachem.comnih.gov

Derivatives containing the isoxazole scaffold have been evaluated against various cancer cell lines. In one study, new oxazolo[5,4-d]pyrimidines, which incorporate a fused isoxazole-like ring system, were tested against human colon adenocarcinoma (HT29) and breast adenocarcinoma (MCF7) cell lines. nih.gov Several of these compounds showed cytotoxic activity, with derivatives 3g, 3j, and 3e being particularly active against the HT29 line. nih.gov

Hybrids of 1,5-disubstituted tetrazole-1,2,3-triazole were tested against a panel of breast cancer cell lines, including MCF-7. mdpi.com The study found that specific compounds within the series inhibited the proliferation of MCF-7 cells. mdpi.com Similarly, a series of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines, showing promising results. nih.gov

Table 2: Antiproliferative Activity of Heterocyclic Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Observed Effect |

| Oxazolo[5,4-d]pyrimidines (e.g., 3g, 3j, 3e) | HT29 (Colon Adenocarcinoma) | Cytotoxic activity, inhibition of proliferation. nih.gov |

| 1,5-disubstituted tetrazole-1,2,3-triazole hybrids | MCF-7 (Breast Adenocarcinoma) | Inhibition of proliferation. mdpi.com |

| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines | MCF-7 (Breast Adenocarcinoma) | Anticancer activity, cytotoxicity. nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Liver cancer cell lines | Potent cytotoxic activity. nih.gov |

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Some isoxazole derivatives are believed to exert their anti-cancer effects by inducing apoptosis.

For instance, the immunosuppressive activity of the MM3 compound in a Jurkat cell model (a human T lymphocyte cell line) was linked to a pro-apoptotic action. nih.gov The compound caused significant increases in the expression of caspases, Fas, and NF-κB1, which are key regulators of apoptosis. nih.gov In another study, the MZO-2 derivative was found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a different modulatory effect on apoptotic pathways. nih.gov

Further research on novel triazole-linked derivatives showed that their cytotoxic effect on MCF-7 breast cancer cells was associated with an induction of G2/M cell cycle arrest and an increase in the activity of caspase-9, a key initiator of the apoptotic cascade. nih.gov Similarly, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to induce Nur77-dependent apoptosis in cancer cells. nih.gov

Targeting specific enzymes involved in cancer progression is a primary strategy in modern oncology. The isoxazole scaffold has been incorporated into inhibitors of several key enzymes.

COX and LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes involved in inflammatory pathways that are also implicated in carcinogenesis. Dual inhibition of COX-2 and LOX is considered a promising strategy for developing anti-inflammatory and anti-cancer agents with potentially enhanced efficacy and a broader spectrum of activity. researchgate.netnih.gov While direct inhibition by this compound has not been reported, various heterocyclic compounds are designed as dual COX/LOX inhibitors. researchgate.net

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. A novel irreversible EGFR mutant kinase inhibitor, CHMFL-EGFR-202, incorporates a pyridin-2-ylmethoxy)phenyl group, showing that pyridine moieties are used in designing potent EGFR inhibitors. researchgate.net This compound potently inhibited primary EGFR mutants as well as the drug-resistant L858R/T790M mutant. researchgate.net

The diverse biological activities of isoxazole derivatives in immunomodulation and oncology suggest that the core structure is a valuable template for drug discovery. The specific placement of functional groups, such as the pyridinyl group in this compound, is crucial in determining the ultimate pharmacological profile.

No Verifiable Data Available for the Biological Activity of this compound

Following a comprehensive review of scientific literature and patent databases, no specific experimental data or research findings could be located for the pharmacological and biological activities of the compound This compound .

The requested article, which was to be structured around specific antimicrobial, anti-inflammatory, and anti-parasitic activities, cannot be generated as there is no available research corresponding to the required outline for this particular molecule. Searches for antibacterial, antifungal, antiviral, anti-inflammatory, and anti-parasitic properties of "this compound" and its synonyms did not yield any relevant results.

This indicates that the biological activities of this specific chemical compound have likely not been reported in publicly accessible scientific literature. Therefore, providing a detailed and factual article with data tables as per the instructions is not possible.

Other Biological Activities Under Investigation

Ligand-Receptor Modulation (e.g., LPA1 receptor modulation)

There is currently no available research data to suggest that this compound acts as a modulator of the lysophosphatidic acid receptor 1 (LPA1) or any other related ligand-receptor interactions. Searches for studies investigating the binding affinity, functional activity, or modulatory effects of this specific compound on LPA1 or other receptors were exhaustive but did not produce any relevant results. Therefore, no data tables or detailed research findings on its ligand-receptor modulation can be provided.

Computational and Theoretical Investigations of 5 Pyridin 3 Yl 1,2 Oxazol 3 Amine

Molecular Docking Studies

No molecular docking studies have been specifically reported for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in the scientific literature.

Information regarding the predicted binding modes and interactions of this compound with any protein target is not available. Molecular docking is a widely used computational technique to predict how a small molecule might bind to a receptor. For example, docking studies have been performed on various pyridyl, oxadiazole, and thiazole (B1198619) derivatives to investigate their potential as inhibitors of different enzymes. jocpr.commdpi.com These studies provide insights into the binding interactions that guide the design of new therapeutic agents.

As no docking studies have been performed, there are no estimations of binding affinities or applications in virtual screening for this compound. Such estimations are crucial in the early stages of drug discovery to prioritize compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of the available literature reveals no Quantitative Structure-Activity Relationship (QSAR) models that have been developed for this compound or a series of its derivatives. QSAR studies are instrumental in identifying the physicochemical properties and structural features that are critical for the biological activity of a class of compounds. While QSAR models have been developed for other classes of heterocyclic compounds, including some containing pyridine (B92270) or isoxazole (B147169) moieties, none have focused on the specific scaffold of this compound.

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug discovery. A QSAR model establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows researchers to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates and reducing the costs and time associated with laboratory synthesis and testing.

The process begins with a "training set" of molecules with known biological activities. For a series of compounds related to this compound, this would involve synthesizing various analogs and testing their efficacy against a specific biological target. Computational software is then used to calculate a wide array of molecular descriptors for each compound. Using statistical methods like Multiple Linear Regression (MLR), a model is built.

For instance, in a QSAR study on novel 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogs, which are structurally related to the target compound, a statistically significant model was developed with a correlation coefficient (r²) of 0.904. globalresearchonline.net The robustness and predictive power of such models are validated internally using techniques like leave-one-out (LOO) cross-validation (q²) and externally with a "test set" of compounds not used in the model's creation (pred_r²). nih.gov

A hypothetical QSAR model development for a series of this compound derivatives might yield results similar to those presented in the interactive table below, which illustrates the statistical parameters used to assess model quality.

| Model Parameter | Description | Exemplary Value |

| N | Number of compounds in the training set | 30 |

| r² (Correlation Coefficient) | The proportion of variance in the biological activity that is predictable from the descriptors. | 0.890 |

| q² (Cross-Validated r²) | A measure of the model's internal predictive ability, calculated by systematically removing compounds and re-developing the model. | 0.755 |

| F-test | A statistical test to assess the overall significance of the regression model. | 45.6 |

| pred_r² | A measure of the model's ability to predict the activity of an external set of compounds. | 0.810 |

This table is illustrative, showing typical parameters for a valid QSAR model.

Identification of Key Molecular Descriptors for Activity

A crucial outcome of a QSAR study is the identification of molecular descriptors that are most influential in determining biological activity. These descriptors are numerical representations of the physicochemical properties of a molecule and can be categorized as electronic, steric, thermodynamic, or topological. Identifying these key descriptors provides deep insights into the mechanism of action and helps guide the rational design of more potent compounds.

For pyridine-containing heterocycles, several types of descriptors have been shown to be important:

Thermodynamic and Steric Descriptors: In a study of 5-(pyridin-4-yl) oxadiazole analogs, Molar Refractivity (a measure of molecular volume and polarizability) was found to be a key descriptor for antimycobacterial activity, suggesting that the size and shape of the molecule are critical for its interaction with the target. globalresearchonline.net For other pyridine derivatives, suggestions that low bulkiness is favorable for activity have been made. nih.gov

Electronic Descriptors: The same study on oxadiazole analogs identified the dipole moment as a significant electronic descriptor, indicating that the distribution of charge within the molecule plays a vital role in its biological function. globalresearchonline.net In other models, descriptors related to electronegativity have proven important. researchgate.net Computational studies on the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion involved detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity. researchgate.net The energy of these frontier orbitals is a common and powerful descriptor in QSAR.

3D and Structural Descriptors: Advanced QSAR models often use 3D descriptors. Studies on other heterocyclic systems have successfully used 3D-MoRSE (Molecular Representation of Structure based on Electron Diffraction) and WHIM (Weighted Holistic Invariant Molecular) descriptors, which encode information about the three-dimensional structure, molecular shape, and atom distribution. researchgate.net

The table below provides examples of molecular descriptors that would likely be investigated in a computational study of this compound.

| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Potential Influence on Activity |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | Governs electrostatic interactions with the receptor. |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and stability. | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Steric/Thermodynamic | Molar Refractivity (CMR) | Molecular volume and polarizability. | Influences how the molecule fits into a binding pocket. |

| Topological | Wiener Index | Molecular branching and compactness. | Describes the overall shape and size of the molecule. |

| 3D Descriptor | 3D-MoRSE (e.g., Mor15e) | 3D arrangement of atoms weighted by electronegativity. | Provides a detailed 3D electronic map relevant to specific binding interactions. |

This table is illustrative and lists descriptors commonly used in computational chemistry.

Tautomerism and Conformational Dynamics Studies

This compound possesses structural features that allow for tautomerism and conformational flexibility, both of which can significantly impact its interaction with biological targets.

Tautomerism: The primary form of tautomerism relevant to this molecule is the amino-imino tautomerism of the 3-amino-1,2-oxazole ring. The compound can exist in equilibrium between the amino form (this compound) and the imino form (5-(Pyridin-3-yl)-1,2-oxazol-3(2H)-imine). Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of these tautomers in different environments (e.g., in a vacuum or in a solvent) to determine which form is more stable and therefore more likely to be biologically active. Studies on other amino-substituted heterocycles have shown that the position of this equilibrium can be highly dependent on the solvent and the specific substituents on the rings. researchgate.net

Furthermore, rearrangements of the isoxazole ring itself can occur under certain conditions, as seen in studies where N-substituted isoxazol-5(2H)-ones rearrange to form different heterocyclic systems in the presence of a base. researchgate.net Understanding such potential instabilities is crucial in a drug design context.

Conclusion and Future Research Directions

Summary of Current Research Findings for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Currently, there is a notable scarcity of dedicated research specifically on the compound this compound in publicly accessible scientific literature. While the broader class of pyridinyl-isoxazole derivatives has been explored for various therapeutic applications, this particular isomer remains largely uncharacterized.

General synthetic strategies for related isoxazole (B147169) derivatives often involve methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with β-dicarbonyl compounds. rsc.orgnih.govnih.gov For instance, the synthesis of 3-(pyridin-2-yl)isoxazol-5-amine (B3028381) has been described involving the reaction of pyridine (B92270) derivatives with isoxazole precursors, followed by cyclization. evitachem.com Similarly, reactions of 3-(pyridin-3-yl)isoxazol-5(4H)-one have been used to generate various new heterocyclic compounds. researchgate.net These established methods could likely be adapted for the synthesis of this compound.

The biological activities of isoxazole-containing compounds are diverse. They have been investigated as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.govresearchgate.net Others have demonstrated anti-inflammatory properties by inhibiting enzymes like COX-2 and 5-LOX. nih.gov Furthermore, isoxazole derivatives have been synthesized and evaluated for their potential as antibacterial and antileishmanial agents. nih.govnih.gov Given this broad spectrum of activity within the isoxazole class, it is plausible that this compound could exhibit interesting biological properties, but this remains to be experimentally verified.

Identification of Critical Research Gaps and Unexplored Areas

The primary and most critical research gap is the fundamental lack of synthesis and biological evaluation of this compound. The scientific community currently has no data on its physicochemical properties, spectral characterization, or potential therapeutic activities.

Key unexplored areas include:

Synthesis and Characterization: A validated and optimized synthetic route for this compound has not been reported. Detailed characterization using modern analytical techniques (NMR, Mass Spectrometry, IR, and X-ray crystallography) is essential.

Biological Screening: The compound has not been subjected to broad-based biological screening to identify potential therapeutic areas. Its activity against a wide range of targets, such as kinases, proteases, and GPCRs, is unknown.

Structure-Activity Relationship (SAR) Studies: Without a baseline of activity for the parent compound, no SAR studies can be conducted. The effects of modifying the pyridine or isoxazole rings on biological activity are completely unexplored for this specific scaffold.

Pharmacokinetic and Pharmacodynamic Profiling: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties or the in vivo efficacy and toxicity of this compound.

Prospective Directions for Rational Design and Optimization of Novel Derivatives

Once a baseline of activity for this compound is established, rational design strategies can be employed to optimize its properties. The isoxazole scaffold is a versatile building block, and its structural features allow for various modifications. daneshyari.com

Future design and optimization could focus on:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing target binding and pharmacokinetic properties.

Modification of the Amine Group: The 3-amino group on the isoxazole ring is a key functional handle. It can be acylated, alkylated, or used as a point of attachment for other functional groups or heterocyclic rings to explore new chemical space and interactions with biological targets.

Bioisosteric Replacement: The pyridine ring could be replaced with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiazole) to investigate the impact on biological activity and selectivity. Similarly, the isoxazole ring itself could be explored as a bioisostere for other five-membered heterocycles.

Fragment-Based and Structure-Based Design: If a specific biological target is identified, computational methods like molecular docking can guide the design of derivatives with improved binding affinity and selectivity. nih.govnih.gov This approach has been successfully used for other isoxazole-based inhibitors.

Potential for Advanced Mechanistic Elucidation and Target Validation

Should initial screenings reveal significant biological activity for this compound or its derivatives, the subsequent step would be to elucidate their mechanism of action and validate their molecular targets.

A variety of advanced techniques can be employed for this purpose:

Chemical and Genetic Approaches: Target validation can be approached through both chemical and genetic methods. nih.gov Chemical validation involves using the small molecule to probe biological systems, while genetic approaches like gene knockout or knockdown can confirm the essentiality of the proposed target. nih.gov

Affinity-Based Methods: Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a powerful tool for target identification. nih.gov

Proteomic and Genomic Approaches: Techniques like activity-based protein profiling (ABPP) and drug affinity responsive target stability (DARTS) can identify protein targets of small molecules. danaher.combiotech-pack.com Genetic screens can also be used to identify mutations that confer resistance to the compound, thereby pointing to its target. nih.gov

Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to confirm direct target engagement within a cellular context. danaher.com

The journey from a novel chemical entity to a potential therapeutic agent is long and requires a multidisciplinary approach. For this compound, the path begins with fundamental synthesis and characterization, followed by systematic biological evaluation. The insights gained from these initial studies will pave the way for rational drug design and a deeper understanding of its biological mechanisms, potentially unlocking new therapeutic opportunities.

Q & A

Q. What are the recommended synthetic routes for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, and how are intermediates characterized?

The compound is typically synthesized via S-alkylation of precursor heterocycles under alkaline conditions. For example, derivatives of structurally similar pyridinyl-oxadiazoles are prepared by reacting aryl halides with thiol-containing intermediates at room temperature, followed by purification via column chromatography . Characterization involves 1H-NMR and 13C-NMR to confirm regioselectivity and structural integrity. For instance, in analogous triazole derivatives, spectral data (δ 7.5–8.5 ppm for pyridyl protons, δ 160–165 ppm for oxazole carbons) are critical for validation .

Q. How can researchers optimize reaction yields for this compound’s synthesis?

Yield optimization hinges on controlling reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in S-alkylation .

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis) in alkaline media .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves reactivity in biphasic systems . Documented yields for similar oxadiazole derivatives range from 60–85% under optimized conditions .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis. For example, molecular docking studies of pyridinyl-oxadiazoles against enzyme targets (e.g., kinases) identify binding affinities and key interactions (hydrogen bonds with pyridyl N, hydrophobic contacts with oxazole) . Reaction path search algorithms (e.g., GRRM) simulate intermediates and transition states to optimize synthetic pathways .

Q. What strategies resolve contradictions in spectral or bioassay data for this compound?

Contradictions arise from impurities or polymorphic forms. Mitigation strategies include:

- Cross-validation : Combine NMR, HPLC-MS, and X-ray crystallography to confirm purity and structure .

- Dose-response assays : Replicate bioactivity studies under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

- Meta-analysis : Compare data across published analogs (e.g., pyridinyl-triazoles vs. oxadiazoles) to identify trends in substituent effects .

Q. How can salt formation improve the physicochemical properties of this compound?

Trifluoroacetate or hydrochloride salts enhance aqueous solubility and stability. For example, {1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate shows improved bioavailability due to salt-induced polarity and reduced aggregation . Characterization via DSC and PXRD confirms salt formation and amorphous/crystalline phase transitions .

Methodological Considerations

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats mandatory due to potential irritancy (see SDS for pyridinyl-triazole analogs) .

- Storage : Desiccate at –20°C under inert gas (N2/Ar) to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) before disposal .

Q. How do researchers integrate high-throughput screening (HTS) with this compound’s derivatization?

- Library design : Use combinatorial chemistry to generate substituent variants (e.g., alkylsulfanyl, fluorophenyl) .

- Automated assays : Employ plate readers for rapid bioactivity screening (e.g., antimicrobial IC50 determination) .

- Data informatics : Apply machine learning (e.g., QSAR models) to predict activity from structural descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.